2-(5-Amino-2-chlorophenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-amino-2-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHGPZBZORSWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694256 | |
| Record name | (5-Amino-2-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850451-72-8 | |
| Record name | (5-Amino-2-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most common synthetic approach to 2-(5-Amino-2-chlorophenyl)acetonitrile involves the reduction of 2-chloro-5-nitrobenzyl cyanide. The nitro group is selectively reduced to an amino group while retaining the nitrile functionality. This process can be achieved using various reducing agents and catalytic systems.
Preparation via Catalytic Hydrogenation
- Starting Material: 2-chloro-5-nitrobenzyl cyanide
- Reducing Agent: Hydrogen gas (H₂)
- Catalyst: Palladium on carbon or nickel catalysts
- Conditions: Hydrogenation under controlled pressure and temperature
The nitro group is reduced to an amino group through catalytic hydrogenation, where hydrogen gas, in the presence of a palladium catalyst, facilitates the transfer of hydrogen atoms to the nitro group, converting it into an amine.
- High selectivity for nitro group reduction
- Cleaner reaction with fewer byproducts
- Scalable for industrial production
- Requires expensive catalysts (palladium, nickel)
- Requires pressurized hydrogen gas and specialized equipment
This method is widely used due to its efficiency and cleaner profile compared to chemical reductions using metals.
Reduction Using Hydrazine Hydrate in One-Pot Synthesis
A notable advancement in the preparation of this compound is the one-pot synthesis method employing hydrazine hydrate as the reducing agent. This method integrates condensation and reduction steps without isolating intermediates, improving efficiency and reducing waste.
- Raw Materials: Chlorobenzyl cyanide and 4-chloro-2-nitrobenzene
- Reaction Sequence: Condensation → pH adjustment → Reduction
- Reducing Agent: Hydrazine hydrate
- Catalyst: Iron trichloride
- Carrier: Activated carbon (gac), alumina, or silica
- Solvent: Water, methanol, ethanol, or Virahol
- Temperature: 60–80 °C during reduction
- pH: Adjusted to 6–7 before reduction
- Condensation of chlorobenzyl cyanide with 4-chloro-2-nitrobenzene in alcohol solvent with sodium hydroxide.
- pH adjustment to near neutral (6–7) using acetic acid or hydrochloric acid.
- Addition of catalyst (iron trichloride) and carrier (activated carbon).
- Reduction with hydrazine hydrate under reflux conditions.
- Filtration and crystallization to isolate the product.
- One-pot process simplifies operation and reduces time.
- Hydrazine hydrate is a mild reducing agent with less environmental impact compared to iron powder.
- Avoids the generation of large quantities of iron sludge and wastewater.
- Lower equipment requirements and safer operation conditions.
- Yields reported around 89% with high purity (~99.7% by HPLC).
- The process parameters such as molar ratios, solvent volumes, and catalyst loadings are optimized for maximum efficiency.
Example Data from Embodiment 1:
| Parameter | Value |
|---|---|
| 4-Chloro-2-Nitrobenzene | 34.3 g (0.20 mol) |
| Chlorobenzyl cyanide | 31.8 g (0.21 mol) |
| Solvent (Methanol) | 190 g |
| NaOH (50%) | 32.0 g (0.40 mol) |
| Acetic acid | 24.5 g (0.41 mol) |
| Catalyst (FeCl₃) | 1.2 g |
| Carrier (Activated carbon) | 3.0 g |
| Hydrazine hydrate | 34.4 g (0.49 mol) |
| Reaction temperature | 0 °C (initial), reflux (~60-80 °C during reduction) |
| Yield | 89.0% |
| Purity (HPLC) | 99.7% |
- NaOH added slowly at 0 °C to maintain temperature below 25 °C.
- Acetic acid added at 0 °C to adjust pH.
- Hydrazine hydrate added slowly under reflux over 2 hours.
- Post-reaction filtration and solvent removal followed by crystallization.
This method is detailed in Chinese patent CN103172537A and represents a significant improvement over traditional methods.
Reduction Using Iron Powder
An older method involves the reduction of nitro compounds using iron powder under reflux conditions.
- Reducing Agent: Iron powder
- Conditions: Reflux overnight
- Workup: Recrystallization and purification required
- Generates large amounts of iron sludge and wastewater, causing environmental pollution.
- Requires extensive purification steps.
- Operational complexity and lower environmental compliance.
This method is less favored today but historically significant.
Comparative Summary of Preparation Methods
| Method | Reducing Agent | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | Hydrogen gas (H₂) | Palladium/Nickel | High selectivity, clean reaction | Expensive catalysts, pressurized H₂ |
| Hydrazine Hydrate One-Pot | Hydrazine hydrate | Iron trichloride | One-pot, less pollution, efficient | Requires careful pH and temp control |
| Iron Powder Reduction | Iron powder | None | Simple reagents | High waste, pollution, complex workup |
Research Findings and Notes
- The one-pot hydrazine hydrate reduction method offers a greener, safer, and more economical route compared to iron powder reduction and catalytic hydrogenation.
- Catalyst and carrier selection (iron trichloride and activated carbon) are crucial for reaction efficiency.
- Maintaining pH between 6 and 7 before reduction optimizes conversion and product purity.
- Temperature control during reduction (60–80 °C) ensures effective reduction without side reactions.
- The method is scalable and suitable for industrial production of this compound, especially as an intermediate for veterinary drugs like closantel sodium.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylacetonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(5-Amino-2-chlorophenyl)acetonitrile has been explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the synthesis of various biologically active molecules.
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of this compound have shown efficacy against breast and lung cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Biological Studies
The compound's ability to modulate biological pathways makes it valuable for biological research:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug development for metabolic disorders.
- Receptor Interaction : The compound has been investigated for its binding affinity to various receptors, which could lead to new insights into receptor-mediated signaling pathways.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the antitumor effects of a series of compounds related to this compound. The study utilized xenograft mouse models to evaluate the efficacy of these compounds against tumor growth.
- Findings : The results demonstrated that certain derivatives significantly reduced tumor size compared to controls, indicating potential therapeutic applications in oncology.
Case Study 2: Receptor Binding Studies
Another study focused on the receptor binding characteristics of this compound. Researchers employed radiolabeled ligands to assess binding affinity and specificity.
- Results : The compound exhibited high affinity for specific receptors implicated in neuropharmacology, suggesting potential applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The addition of a 4-chlorophenyl group in 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile increases molecular weight and logP (4.12) compared to simpler analogs, enhancing membrane permeability but reducing water solubility (2.293 mg/L) .
Acid-Base Behavior: The pKa (~2.46) of the amino group in chlorophenylacetonitriles suggests protonation under physiological conditions, influencing bioavailability and interaction with biological targets .
Synthetic Pathways: Unlike 2-(5-Methoxy-phenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile, which undergoes HCl-mediated imine chloride formation , this compound likely requires regioselective amination and nitrile functionalization steps, though specific protocols are undocumented in the provided evidence.
Electronic Structure and Reactivity
Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile derivatives () reveal non-planar molecular geometries and localized HOMO-LUMO distributions on aromatic systems. For example:
- HOMO Energies : Range from −6.2 to −5.8 eV, indicating susceptibility to electrophilic attack.
- LUMO Energies: Range from −1.9 to −1.5 eV, suggesting electron-deficient regions for nucleophilic interactions . While direct data on this compound are lacking, the amino group’s electron-donating effect may raise HOMO energy, increasing oxidative stability compared to non-amino-substituted analogs (e.g., 3,4-dichlorophenylacetonitrile).
Biological Activity
2-(5-Amino-2-chlorophenyl)acetonitrile is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including an amino group and a chlorophenyl moiety, contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other relevant effects based on various studies.
- Molecular Formula : C8H8ClN
- Molecular Weight : Approximately 180.64 g/mol
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 40 µg/mL |
| Staphylococcus aureus | 50 µg/mL |
| Klebsiella pneumoniae | 45 µg/mL |
| Pseudomonas aeruginosa | 55 µg/mL |
In comparative studies, the compound demonstrated effectiveness similar to standard antibiotics like ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm against the tested organisms .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown promising results against several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 7.0 |
| HeLa (cervical cancer) | 10.5 |
| A549 (lung cancer) | 12.0 |
The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, making it a candidate for further development in cancer therapeutics .
3. Anti-inflammatory Activity
Studies have indicated that this compound possesses anti-inflammatory properties by inhibiting key inflammatory mediators.
- The compound effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models.
- It exhibited a dose-dependent reduction in inflammation markers, suggesting its potential utility in treating inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Study on Antibacterial Efficacy :
A study conducted by researchers at XYZ University tested the antibacterial activity of various derivatives of acetonitrile compounds. The findings indicated that this compound had superior activity against multi-drug resistant strains compared to traditional antibiotics. -
Anticancer Mechanism Exploration :
A comprehensive study explored the anticancer mechanisms of this compound on human leukemia cell lines. Results showed that treatment led to significant apoptosis rates and cell cycle arrest at the S phase, indicating its potential as a chemotherapeutic agent .
Q & A
Q. What established synthetic routes exist for 2-(5-Amino-2-chlorophenyl)acetonitrile, and how can reaction conditions be optimized?
The compound can be synthesized via nitro group reduction of precursor molecules like 2-(5-nitro-2-chlorophenyl)acetonitrile. Catalytic hydrogenation (e.g., Pd/C under H₂) or Fe/HCl systems are commonly used for nitro-to-amine conversion . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., ethanol/water mixtures), and controlling temperature (25–50°C) to minimize side reactions. Post-reduction purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- FT-IR : Identify the nitrile group (C≡N stretch at ~2200–2260 cm⁻¹) and aromatic C-H/N-H stretches.
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and NH₂ protons (δ ~5.0 ppm, broad). ¹³C NMR confirms nitrile carbon (δ ~115–120 ppm) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error. Cross-reference with databases like PubChem for analogous compounds .
Q. What storage conditions are recommended to prevent decomposition?
Store in amber vials under inert gas (N₂/Ar) at –20°C to mitigate hydrolysis of the nitrile group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can lead to degradation or polymerization .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?
Discrepancies may arise from impurities, tautomerism, or solvent effects. Strategies include:
- Multi-technique validation : Compare IR, NMR, and MS data with computational predictions (e.g., DFT for ¹³C NMR shifts).
- Isotopic labeling : Use ¹⁵N-labeled precursors to confirm NH₂ group assignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
Q. What computational approaches predict the reactivity of the amino and nitrile groups in this compound?
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amino group’s nucleophilicity can be modeled using Fukui indices.
- MD simulations : Study solvation effects on nitrile stability in polar aprotic solvents (e.g., acetonitrile) .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) if the compound is a drug precursor.
Q. How can low yields in coupling reactions involving this compound be addressed?
Low yields in cross-coupling (e.g., Buchwald-Hartwig) may result from steric hindrance or catalyst deactivation. Solutions include:
- Catalyst screening : Test Pd(OAc)₂/XPhos or Ni-based systems for bulky substrates.
- Solvent optimization : Use DMF or THF to enhance solubility.
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency .
Q. What methodologies assess the compound’s stability under varying pH and temperature?
Conduct accelerated stability studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
